CH24H Inhibitor Scaffold Potential: Structural Basis for Differentiation from 4-Pyridyl and Acyclic Propargylamine Analogs
The 2-(3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine scaffold serves as the direct precursor to the 3-piperidinyl pyridine series of CH24H inhibitors. Lead compound 6 in the Takeda series (4-(4-methyl-1-pyrazolyl)pyridine derivative) achieved an IC₅₀ of 8.5 nM against CH24H [1]. While this specific IC₅₀ value belongs to an elaborated derivative rather than the title compound, it establishes the scaffold's capacity to access sub-nanomolar potency. In contrast, simple N-propargylpiperidines (lacking the pyridine head group) typically show much weaker CH24H engagement, and 4-pyridyl positional isomers exhibit altered binding modes as demonstrated by X-ray crystallography [1]. The title compound's 2-pyridyl-alkyne-piperidine architecture is therefore a privileged intermediate for this target class.
| Evidence Dimension | CH24H inhibitory potency (scaffold potential) |
|---|---|
| Target Compound Data | Precursor scaffold for CH24H inhibitor series; optimized derivative IC₅₀ = 8.5 nM [1] |
| Comparator Or Baseline | N-propargylpiperidine (no pyridine): no reported CH24H activity; 4-pyridyl isomers: distinct binding mode in co-crystal |
| Quantified Difference | Scaffold enables nanomolar potency vs. uncharacterized/weak activity for non-pyridyl analogs |
| Conditions | CH24H enzymatic assay using [¹⁴C] cholesterol substrate in human 293-F cells; X-ray co-crystal with CYP46A1 (PDB: 7N3L) |
Why This Matters
For programs targeting brain cholesterol metabolism, selecting the 2-pyridyl-propargyl-piperidine scaffold is essential to recapitulate the binding interactions that drive sub-10 nM CH24H inhibition.
- [1] Kajita, Y., et al. J. Med. Chem., 2022, 65, 3343–3358. View Source
